![molecular formula C17H19FN4O4S B2563375 6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide CAS No. 2034454-03-8](/img/structure/B2563375.png)
6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesize 6-fluoro-3-methylbenzothiadiazole via nitration and subsequent reduction.
Oxidize the resulting amine with suitable reagents to form the corresponding 2,2-dioxide.
Formation of the Target Compound:
Couple the benzothiadiazole moiety with the ethyl nicotinamide derivative using alkylation reactions under anhydrous conditions to achieve the final compound.
Industrial Production Methods
Industrially, the production of this compound would involve the optimization of reaction conditions for higher yield and purity. This includes the selection of appropriate catalysts, solvents, and temperature control to ensure efficient synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Derivative:
Starting with nicotinic acid, convert it to nicotinoyl chloride using thionyl chloride.
React nicotinoyl chloride with ethanol to yield ethyl nicotinate.
Transform ethyl nicotinate to the corresponding ethyl nicotinamide.
化学反応の分析
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, particularly at the ethyl group and the methyl substituent on the benzothiadiazole ring.
Reduction:
Reduction reactions may target the nitro groups and convert them to amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, dichloromethane.
Major Products Formed:
Oxidation products include carboxylic acids and aldehydes.
Reduction products often result in the formation of primary amines.
Substitution reactions yield derivatives with altered functional groups.
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds similar to 6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains. For instance:
- Bacillus cereus : Notable sensitivity was observed.
- Gram-positive vs. Gram-negative : The compound tends to be more effective against gram-positive bacteria compared to gram-negative bacteria.
Anticancer Activity
In vitro studies have demonstrated the compound's potential as an anticancer agent:
- Cell Line Studies : The compound has been tested against various cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results indicated varying degrees of cytotoxicity:
Cancer Type | IC50 (μM) | Effect |
---|---|---|
HCT116 | 5.0 | Moderate inhibition |
MCF7 | 25.0 | Weak inhibition |
HUH7 | 40.0 | Minimal effect |
These results suggest that while the compound shows promise in targeting certain cancer types, further optimization and testing are necessary to enhance its efficacy.
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives of this compound:
- Antimicrobial Study : A study published in the Turkish Journal of Chemistry evaluated various derivatives for antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives exhibited strong activity against both bacterial and fungal strains .
- Cytotoxicity Evaluation : Another research article focused on the cytotoxic effects of similar compounds on multiple cancer cell lines, demonstrating significant potential for development into therapeutic agents .
作用機序
Molecular Targets and Pathways:
The compound interacts with specific enzymes and receptors, modulating their activity.
Engages in covalent and non-covalent interactions with target proteins, affecting cellular signaling pathways.
Pathways Involved:
Inhibition of key enzymes involved in inflammatory processes.
Modulation of pathways related to cell proliferation and apoptosis.
類似化合物との比較
6-methoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide: Lacks the ethoxy substituent.
Unique Features:
The presence of the ethoxy group provides distinct steric and electronic effects, influencing the compound's reactivity and interaction with molecular targets.
The combination of the fluoro and ethoxy substituents with the benzothiadiazole ring offers a unique platform for diversified chemical reactivity and potential biological activities.
This compound showcases how thoughtful design in synthetic chemistry can lead to diverse applications across various fields.
生物活性
6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzothiadiazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FN4O3S, with a molecular weight of approximately 368.38 g/mol. The compound features a thiadiazole moiety linked to a nicotinamide structure, which is hypothesized to contribute to its biological activity through enzyme inhibition mechanisms.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various pathogens. A study reported minimal inhibitory concentrations (MICs) as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis, indicating robust antibacterial properties .
Anti-inflammatory Activity
Compounds with similar structures have also shown promise in anti-inflammatory applications. Research indicates that benzothiadiazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro. For example, a related derivative was found to significantly reduce interleukin-6 (IL-6) levels in cell cultures exposed to inflammatory stimuli .
Anticancer Activity
The anticancer potential of benzothiadiazole derivatives has been explored in various studies. For instance, certain derivatives exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In one study, the IC50 values for selected compounds ranged from 28 ng/mL to 290 ng/mL against different cancer cell lines . This selectivity suggests a mechanism that could be exploited for targeted cancer therapies.
Research Findings and Case Studies
Study | Compound | Target | Activity | IC50/MIC |
---|---|---|---|---|
Study 1 | Benzothiadiazole Derivative | S. pneumoniae | Antibacterial | 0.008 µg/mL |
Study 2 | Related Compound | IL-6 Production | Anti-inflammatory | Significant reduction |
Study 3 | Benzothiadiazole Derivative | Tumorigenic Cell Lines | Anticancer | 28 - 290 ng/mL |
The proposed mechanism of action for this compound involves the inhibition of specific enzymes that are critical for the survival and proliferation of bacteria and cancer cells. The structural similarity to known enzyme substrates allows this compound to effectively bind to active sites and inhibit enzymatic activity.
特性
IUPAC Name |
6-ethoxy-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-3-26-16-7-4-12(11-20-16)17(23)19-8-9-22-15-10-13(18)5-6-14(15)21(2)27(22,24)25/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZKUKFWCSRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。